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molecular formula C12H22N2O4 B8468625 [1-(Methoxy-methyl-carbamoyl)-cyclobutyl]-carbamic acid tert-butyl ester

[1-(Methoxy-methyl-carbamoyl)-cyclobutyl]-carbamic acid tert-butyl ester

Cat. No. B8468625
M. Wt: 258.31 g/mol
InChI Key: IWHZAMSEKAFSPG-UHFFFAOYSA-N
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Patent
US08575360B2

Procedure details

To a solution of [1-(methoxy-methyl-carbamoyl)-cyclobutyl]-carbamic acid tert-butyl ester (11.5 g, 44.6 mmol) in THF (150 mL) at 0° C. was slowly added methylmagnesium bromide as a 3.0M solution in ether (37.2 mL, 111 mmol). The reaction was allowed to slowly warm to 25° C. and stirred for 24 h then quenched by the addition of saturated aqueous NH4Cl (100 mL). EtOAc (200 mL) was added and the layers were separated. The aqueous phase was extracted two more times with EtOAc. The organic layers were combined, washed with brine, dried (Na2SO4), decanted and concentrated to afford a solid. The solid was purified via normal phase flash chromatography on silica gel (10-50% EtOAc-heptane) to afford (1-acetyl-cyclobutyl)-carbamic acid tert-butyl ester as a white solid (6.02 g, 63%).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
37.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1([C:12](=[O:17])N(OC)C)[CH2:11][CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[CH3:19][Mg]Br.CCOCC>C1COCC1>[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1([C:12](=[O:17])[CH3:19])[CH2:9][CH2:10][CH2:11]1)([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CCC1)C(N(C)OC)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
37.2 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
then quenched by the addition of saturated aqueous NH4Cl (100 mL)
ADDITION
Type
ADDITION
Details
EtOAc (200 mL) was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted two more times with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a solid
CUSTOM
Type
CUSTOM
Details
The solid was purified via normal phase flash chromatography on silica gel (10-50% EtOAc-heptane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CCC1)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.02 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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